molecular formula C17H16N2O3 B11107454 2-{[(2-ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

2-{[(2-ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11107454
M. Wt: 296.32 g/mol
InChI Key: IBOYCURGOXJIJL-UHFFFAOYSA-N
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Description

2-[(2-Ethoxyanilino)methyl]-1H-isoindole-1,3(2H)-dione is a derivative of isoindoline-1,3-dione, a compound known for its significant medicinal properties. This compound is part of a broader class of substances that have been extensively studied for their potential therapeutic applications, particularly in the inhibition of cyclooxygenase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethoxyanilino)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 2-ethoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include heating the reactants in a solvent such as toluene or xylene, with the addition of a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reactants and catalysts can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxyanilino)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition, particularly cyclooxygenase enzymes.

    Medicine: Potential therapeutic agent for inflammatory diseases due to its cyclooxygenase inhibitory activity.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces the inflammatory response and provides therapeutic benefits in conditions such as arthritis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Ethoxyanilino)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which enhances its binding affinity for cyclooxygenase enzymes compared to other derivatives. This makes it a more potent inhibitor and a promising candidate for therapeutic applications .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2-[(2-ethoxyanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H16N2O3/c1-2-22-15-10-6-5-9-14(15)18-11-19-16(20)12-7-3-4-8-13(12)17(19)21/h3-10,18H,2,11H2,1H3

InChI Key

IBOYCURGOXJIJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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